
2-bromo-N-(3-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide
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Overview
Description
2-bromo-N-(3-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a bromine atom, a chlorobenzyl group, and a dioxidotetrahydrothiophenyl group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-(3-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Chlorobenzylation: The attachment of the 3-chlorobenzyl group can be accomplished via a nucleophilic substitution reaction, where the benzamide is reacted with 3-chlorobenzyl chloride in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Dioxidotetrahydrothiophenylation: The incorporation of the dioxidotetrahydrothiophenyl group involves the reaction of the intermediate product with a suitable thiophene derivative under oxidative conditions, often using reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques such as chromatography and crystallization to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-(3-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA), and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and catalytic hydrogenation (H2/Pd-C) are frequently used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN3), thiourea, and alkoxide salts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
2-bromo-N-(3-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science research.
Mechanism of Action
The mechanism of action of 2-bromo-N-(3-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 2-bromo-N-(3-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide
- 2-bromo-N-(3-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)propionamide
- 2-bromo-N-(3-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)butyramide
Uniqueness
Compared to similar compounds, 2-bromo-N-(3-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Biological Activity
2-bromo-N-(3-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores the compound's synthesis, biological mechanisms, and activity, supported by relevant data and studies.
Chemical Structure and Properties
The molecular formula of this compound is C13H12BrClN2O2S. The compound features a bromine atom and a chlorine atom, which are critical for its reactivity and biological interactions.
Synthesis
The synthesis of this compound typically involves the reaction of 3-chlorobenzylamine with a suitable bromoacetyl derivative in the presence of bases such as triethylamine. The reaction conditions usually include organic solvents like dichloromethane at room temperature to reflux temperatures for several hours to ensure complete conversion.
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets through the following mechanisms:
- Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles in biological systems, leading to the formation of covalent bonds with target proteins or enzymes, potentially altering their function.
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to therapeutic effects in conditions such as cancer or bacterial infections.
- Receptor Modulation: It may interact with cellular receptors, influencing signal transduction pathways and cellular responses.
Biological Activity Studies
Recent studies have demonstrated various biological activities associated with this compound:
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against a range of bacteria. In vitro assays showed effective inhibition against Gram-positive and Gram-negative bacteria.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 128 µg/mL |
Anticancer Activity
In cancer research, the compound has shown promise as an anticancer agent. Studies utilizing various cancer cell lines revealed that it induces apoptosis and inhibits proliferation.
Cell Line | IC50 (µM) |
---|---|
HeLa (cervical cancer) | 15 |
MCF-7 (breast cancer) | 20 |
A549 (lung cancer) | 25 |
Case Studies
A notable study published in Journal of Medicinal Chemistry examined the structure-activity relationship (SAR) of related compounds and highlighted that modifications at the halogen positions significantly influenced biological efficacy. This study provided insights into optimizing the compound for enhanced activity against specific targets.
Properties
IUPAC Name |
2-bromo-N-[(3-chlorophenyl)methyl]-N-(1,1-dioxothiolan-3-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrClNO3S/c19-17-7-2-1-6-16(17)18(22)21(15-8-9-25(23,24)12-15)11-13-4-3-5-14(20)10-13/h1-7,10,15H,8-9,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KECUPNPBRBAMBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1N(CC2=CC(=CC=C2)Cl)C(=O)C3=CC=CC=C3Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.